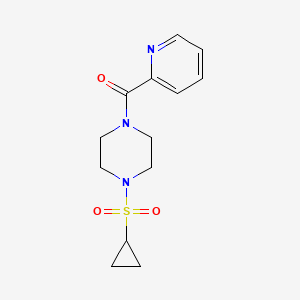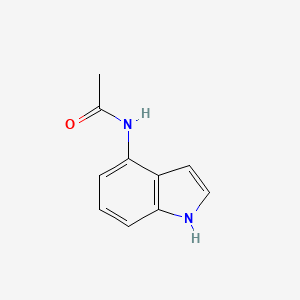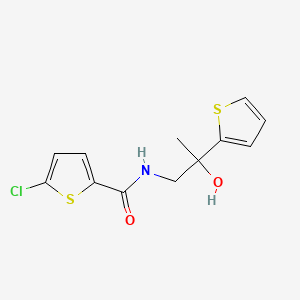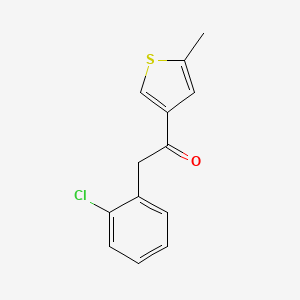
1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cyclohexane, which is an organic compound with the formula C6H12 . Cyclohexane is a colorless liquid with a faint odor and is used as a solvent . The compound also seems to contain a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom.
Synthesis Analysis
Cyclohexane can be produced by the hydrogenation of benzene . As for the synthesis of pyrrolidine derivatives, there are several methods available, such as the reaction of amines with ketones or aldehydes followed by reduction .Molecular Structure Analysis
The molecular structure of cyclohexane involves a six-membered ring of carbon atoms, with each carbon atom bonded to two other carbons and two hydrogen atoms . Pyrrolidine, on the other hand, is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Cyclohexane can undergo various reactions such as oxidation and bromination . Pyrrolidine derivatives can participate in a wide range of reactions, including those involving the nitrogen atom in the ring .Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
- A study by Kharchenko, Detistov, and Orlov (2008) explores the synthesis of novel bicyclic systems through one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. The biological activity of these synthesized compounds was predicted, highlighting the chemical's role in the development of potential therapeutic agents [Kharchenko, Detistov, & Orlov, 2008].
Reductions of Activated Carbonyl Compounds
- Research by Talma et al. (1985) discusses the enantioselective reductions of activated carbonyl compounds using chiral bridged macrocyclic 1,4-dihydropyridines, originating from pyridine-3-5-dicarboxylic acid. This study demonstrates the compound's utility in synthesizing chiral molecules, which are essential in medicinal chemistry [Talma et al., 1985].
Synthesis Based on Cyclohexadienes
- Rao and Bhaskar (1993) presented a synthesis approach based on cyclohexadienes, which includes the isomerisation of dihydrotoluic acids to produce cyclohexa-1,5-diene-1-carboxylic acid derivatives. This research outlines the versatility of cyclohexadiene derivatives in chemical synthesis, particularly in creating regiospecific products [Rao & Bhaskar, 1993].
Antibacterial Agents Development
- A study by Bouzard et al. (1992) on the synthesis and structure-activity relationships of certain naphthyridine derivatives, including modifications with cycloalkylamino groups, reveals the compound's potential as an antibacterial agent. This research underscores the chemical's relevance in developing new therapeutic agents with enhanced in vitro and in vivo activities [Bouzard et al., 1992].
Mécanisme D'action
Target of Action
Similar compounds such as ciclopirox, a synthetic antifungal agent, are known to have a broad spectrum of targets, including dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a high affinity for trivalent cations, which inhibit essential co-factors in enzymes .
Biochemical Pathways
Similar compounds like ciclopirox are known to exhibit either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms .
Result of Action
Similar compounds like ciclopirox are known to have antibacterial and anti-inflammatory properties .
Propriétés
IUPAC Name |
1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-2-4-10(5-3-8)13-7-9(12(15)16)6-11(13)14/h8-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIQLSRXOWUKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)


![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)

![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)



![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)